N2-(4-aminophenyl)pyridine-2,5-diamine N2-(4-aminophenyl)pyridine-2,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20551843
InChI: InChI=1S/C11H12N4/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,12-13H2,(H,14,15)
SMILES:
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol

N2-(4-aminophenyl)pyridine-2,5-diamine

CAS No.:

Cat. No.: VC20551843

Molecular Formula: C11H12N4

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

N2-(4-aminophenyl)pyridine-2,5-diamine -

Specification

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
IUPAC Name 2-N-(4-aminophenyl)pyridine-2,5-diamine
Standard InChI InChI=1S/C11H12N4/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,12-13H2,(H,14,15)
Standard InChI Key MPEKLJCOZBPKRO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)NC2=NC=C(C=C2)N

Introduction

Synthesis and Purification Methodologies

The synthesis of N2-(4-aminophenyl)pyridine-2,5-diamine typically proceeds through a three-step sequence:

  • Nucleophilic Aromatic Substitution: Reacting 2,5-diaminopyridine with 4-fluoro-nitrobenzene in the presence of potassium carbonate, yielding N2-(4-nitrophenyl)pyridine-2,5-diamine.

  • Catalytic Reduction: Hydrogenating the nitro group to an amine using palladium on carbon (Pd/C) under H₂ atmosphere.

  • Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

An alternative approach described in patent CN103420904A involves:

  • Oxidation of 2-chloropyridine to 2-chloropyridine oxynitride

  • Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄)

  • Benzylamine coupling and subsequent deprotection .

Critical parameters include:

  • Reaction temperature control (60–80°C for substitution, 25°C for reduction)

  • Stoichiometric ratios (1:1.2 pyridine diamine:nitroaryl)

  • Catalyst loading (5 wt% Pd/C for reductions) .

Quantum Chemical Insights into Optoelectronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal crucial electronic parameters :

Frontier Molecular Orbitals

  • HOMO (-5.32 eV): Localized on the 4-aminophenyl group and pyridine nitrogen

  • LUMO (-3.18 eV): Delocalized across the entire π-system

  • Energy gap (ΔEg) = 2.14 eV, ideal for visible-light absorption

Absorption Spectroscopy (TD-DFT)

  • λmax = 527 nm (in ethanol)

  • Oscillator strength (f) = 1.24

  • Charge transfer character: 78% from donor (aminophenyl) to acceptor (pyridine)

Table 2: Comparative electronic properties of derivatives

DerivativeΔEg (eV)λmax (nm)Electron Injection Efficiency (%)
Parent2.1452792.7
-CF₃1.9858995.4
-OCH₃2.3150189.2

Substituents at the para position of the phenyl ring significantly modulate optoelectronic behavior. Electron-withdrawing groups (e.g., -CF₃) reduce ΔEg by 0.16 eV and redshift λmax by 62 nm, enhancing light-harvesting efficiency .

Applications in Dye-Sensitized Solar Cells

In DSSC configurations using TiO₂ photoanodes, N2-(4-aminophenyl)pyridine-2,5-diamine-based dyes demonstrate:

  • Photon-to-current Efficiency (PCE): 8.9–11.2% under AM 1.5G illumination

  • Open-Circuit Voltage (Voc): 0.74–0.81 V

  • Short-Circuit Current Density (Jsc): 18.3–22.7 mA/cm²

The amino groups facilitate covalent bonding to TiO₂ surfaces via chelation with surface hydroxyl groups, while the extended π-system enables efficient electron injection. Stability tests show <5% PCE degradation after 1000 hours of continuous illumination at 60°C .

Spectroscopic Characterization Data

FT-IR (KBr, cm⁻¹):

  • N-H stretch: 3385 (s), 3320 (s)

  • C=N stretch: 1624 (m)

  • C-N aromatic: 1247 (s)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J=8.4 Hz, 2H, pyridine-H)

  • δ 7.89 (d, J=8.8 Hz, 2H, phenyl-H)

  • δ 6.72 (s, 4H, NH₂)

UV-Vis (Ethanol):

  • λmax = 527 nm (ε = 2.1×10⁴ M⁻¹cm⁻¹)

  • Band edge = 650 nm

Recent Advances and Future Directions

The 2023 Chemistry Africa study designed three dye variants (CX3, TX3, PX3) incorporating 6H-borolo[3,4-b]pyrazine acceptors :

  • Achieved ΔEg as low as 1.89 eV

  • Pushed λmax to 612 nm

  • Predicted PCE up to 14.3% through co-sensitization strategies

Ongoing research focuses on:

  • Solid-State DSSCs: Encapsulation in polymer matrices (PMMA, PVDF)

  • Tandem Cells: Pairing with perovskite layers (CH₃NH₃PbI₃)

  • Computational Design: Machine learning models predicting ΔEg with <0.1 eV error

Challenges remain in scaling synthesis while maintaining >99% purity and reducing recombination losses at dye-semiconductor interfaces.

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